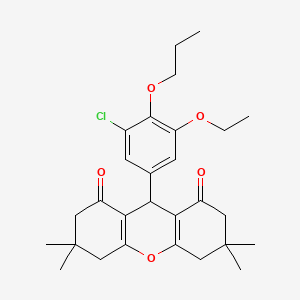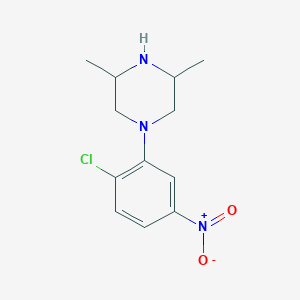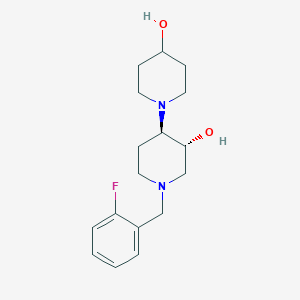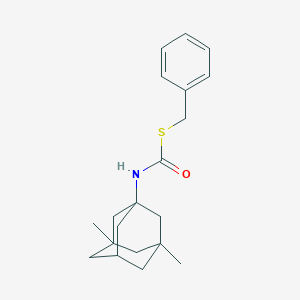
S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate, commonly known as BTSC, is a thiocarbamate derivative that has been widely used in scientific research for its unique properties. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
BTSC has been widely used in scientific research for its unique properties. It has been shown to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, BTSC has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In agriculture, BTSC has been shown to have potential as a herbicide and insecticide. In material science, BTSC has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of BTSC is not fully understood, but it has been shown to inhibit the activity of enzymes involved in various biological processes. In cancer cells, BTSC has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis. In plants, BTSC has been shown to inhibit the activity of acetolactate synthase, leading to the inhibition of branched-chain amino acid biosynthesis.
Biochemical and Physiological Effects:
BTSC has been shown to have various biochemical and physiological effects. In cancer cells, BTSC has been shown to induce apoptosis and inhibit cell proliferation. In plants, BTSC has been shown to inhibit branched-chain amino acid biosynthesis, leading to growth inhibition. In addition, BTSC has been shown to have potential neuroprotective effects and can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BTSC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have unique properties that make it useful for various applications. However, there are also some limitations to using BTSC in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BTSC. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential as a herbicide and insecticide in agriculture. In addition, there is potential for using BTSC as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTSC and its potential applications in various fields.
Conclusion:
In conclusion, S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate, or BTSC, is a thiocarbamate derivative that has been widely used in scientific research for its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. BTSC has been shown to have anticancer properties, potential as a herbicide and insecticide, and has been used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTSC and its potential applications in various fields.
Méthodes De Synthèse
BTSC can be synthesized through a simple reaction between S-benzyl isothiocyanate and 3,5-dimethyl-1-adamantanamine. The reaction takes place in an organic solvent under reflux conditions, and the product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
S-benzyl N-(3,5-dimethyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOS/c1-18-8-16-9-19(2,12-18)14-20(10-16,13-18)21-17(22)23-11-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBDKZHMBXJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


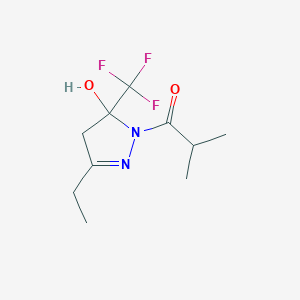
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
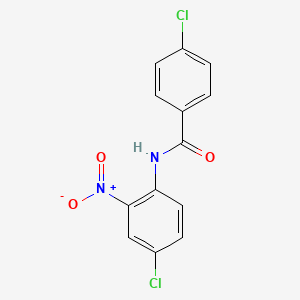

![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
